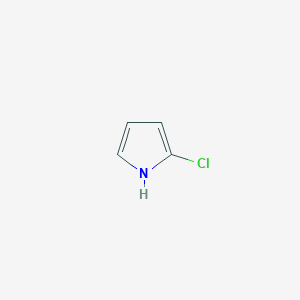
2-Chloro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1H-pyrrole is a useful research compound. Its molecular formula is C4H4ClN and its molecular weight is 101.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2-Chloro-1H-pyrrole serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity.
Antibacterial Agents
Research has shown that derivatives of pyrrole, including this compound, exhibit promising antibacterial properties. For instance, studies have highlighted the effectiveness of pyrrole derivatives against resistant bacterial strains:
- Phallusialides A-E : Isolated from Micromonospora sp., these pyrrole-derived alkaloids demonstrated significant antibacterial activity against Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 and 64 µg/mL, respectively .
- 4-Chloro-1H-pyrrole-2-carboxylic acid : This compound exhibited antibacterial effects against marine pathogens such as Vibrio parahaemolyticus and Vibrio cholerae, indicating the potential of chlorinated pyrroles in developing new antibiotics .
Antitumor Activity
The compound has also been explored for its antitumor properties. Derivatives such as 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown potential as tyrosine kinase inhibitors, which are crucial in cancer therapy:
- Inhibition of Cancer Cell Lines : Certain derivatives were effective against colon cancer cell lines (e.g., HCT-116) with GI50 values around 1.0−1.6×10−8M, suggesting their potential as targeted antitumor agents .
Chemical Synthesis
The unique structure of this compound allows it to be utilized in various synthetic pathways:
Synthesis of Complex Molecules
This compound can be used as a precursor in synthesizing more complex organic molecules, including dyes and other functional materials:
- Dye Production : Pyrrole derivatives are utilized in the synthesis of dyes used in color photography and other applications due to their ability to form stable complexes .
Regioselective Reactions
The chlorinated pyrrole can participate in regioselective reactions, such as chlorosulfenylation, allowing for the synthesis of diverse compounds with specific functional groups .
Summary of Biological Activities
The biological activities associated with this compound derivatives can be summarized in the following table:
| Compound/Derivative | Activity Type | Target Organism/Cell Line | MIC/GI50 Value |
|---|---|---|---|
| Phallusialides A-E | Antibacterial | MRSA, E. coli | 32 µg/mL (A), 64 µg/mL (B) |
| 4-Chloro-1H-pyrrole-2-carboxylic acid | Antibacterial | V. parahaemolyticus, V. cholerae | 25 µg/mL (V. parahaemolyticus), 50 µg/mL (V. cholerae) |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | HCT-116 | GI50 ~ 1.0−1.6×10−8M |
Propriétés
IUPAC Name |
2-chloro-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN/c5-4-2-1-3-6-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXRTUGMZEVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481702 |
Source


|
| Record name | 2-CHLOROPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56454-22-9 |
Source


|
| Record name | 2-CHLOROPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













